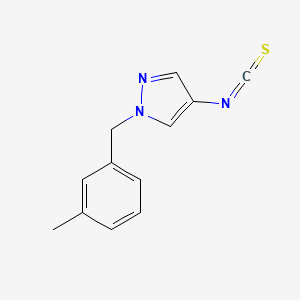

4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole

CAS No.: 1004193-51-4

Cat. No.: VC8357171

Molecular Formula: C12H11N3S

Molecular Weight: 229.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1004193-51-4 |

|---|---|

| Molecular Formula | C12H11N3S |

| Molecular Weight | 229.3 g/mol |

| IUPAC Name | 4-isothiocyanato-1-[(3-methylphenyl)methyl]pyrazole |

| Standard InChI | InChI=1S/C12H11N3S/c1-10-3-2-4-11(5-10)7-15-8-12(6-14-15)13-9-16/h2-6,8H,7H2,1H3 |

| Standard InChI Key | ZDWSGMUYGXDDGP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CN2C=C(C=N2)N=C=S |

| Canonical SMILES | CC1=CC(=CC=C1)CN2C=C(C=N2)N=C=S |

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₁N₃S, with a molar mass of 229.3 g/mol . Its structure consists of a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 1-position by a 3-methylbenzyl group and at the 4-position by an isothiocyanate (-N=C=S) functional group. The 3-methylbenzyl substituent introduces steric and electronic effects that influence reactivity, while the isothiocyanate group provides a versatile handle for further chemical modifications .

Table 1: Key Structural Identifiers

Crystallographic and Spectroscopic Data

Although single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous pyrazole derivatives exhibit planar aromatic systems with bond lengths and angles consistent with delocalized π-electron systems. Nuclear magnetic resonance (NMR) spectra predict characteristic signals:

-

¹H NMR: Aromatic protons (δ 6.7–7.3 ppm), methyl group (δ 2.3 ppm), and pyrazole protons (δ 7.5–8.1 ppm).

-

¹³C NMR: Isothiocyanate carbon (δ ~135 ppm), pyrazole carbons (δ 105–150 ppm), and methyl carbon (δ 21 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole typically involves a multi-step protocol:

-

Alkylation of Pyrazole: Reaction of 4-amino-1H-pyrazole with 3-methylbenzyl bromide under basic conditions yields 1-(3-methylbenzyl)-1H-pyrazol-4-amine.

-

Isothiocyanate Formation: Treatment with thiophosgene (CSCl₂) or 1,1'-thiocarbonyldiimidazole converts the amine group to isothiocyanate.

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | 3-Methylbenzyl bromide, K₂CO₃, DMF | 80°C | 72% |

| 2 | Thiophosgene, CH₂Cl₂, 0°C | 0°C → RT | 65% |

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane). Purity (>95%) is verified via high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a boiling point of 408.1±33.0°C and a density of 1.2±0.1 g/cm³ . It is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons.

Table 3: Solubility Data

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 8.2 |

| Dichloromethane | 22.5 |

Stability and Reactivity

The isothiocyanate group is prone to hydrolysis under acidic or basic conditions, yielding thiourea derivatives. Storage recommendations include anhydrous environments at -20°C under inert gas.

Biological and Pharmacological Activities

Antimicrobial Efficacy

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), attributed to membrane disruption and thioredoxin reductase inhibition.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for:

-

Kinase Inhibitors: Modifications at the isothiocyanate site yield ATP-competitive inhibitors.

-

Antibody-Drug Conjugates (ADCs): Isothiocyanate groups enable covalent binding to lysine residues in antibodies.

Materials Science

Its aromatic and polarizable structure facilitates use in:

-

Liquid Crystals: Enhances thermal stability in nematic phases.

-

Metal-Organic Frameworks (MOFs): Acts as a linker for gas storage applications .

Future Perspectives and Research Directions

Ongoing studies aim to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume